N-ethylperfluorobutanesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6F9NO2S |
|---|---|
Molecular Weight |
327.17 g/mol |
IUPAC Name |
N-ethyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonamide |
InChI |
InChI=1S/C6H6F9NO2S/c1-2-16-19(17,18)6(14,15)4(9,10)3(7,8)5(11,12)13/h16H,2H2,1H3 |
InChI Key |
SSTPSALUCQWOOV-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Synonyms |
N-ethyl perfluorobutanesulfonamide |
Origin of Product |
United States |
Environmental Occurrence and Spatiotemporal Distribution of N Ethylperfluorobutanesulfonamide
Detection and Quantification in Atmospheric Compartments
The atmosphere is a critical pathway for the long-range transport and deposition of many pollutants, including PFAS. However, specific data on the atmospheric concentrations and partitioning of N-ethylperfluorobutanesulfonamide are scarce in publicly available scientific literature.
Particulate Phase Association
The association of PFAS with atmospheric particulate matter is a key factor in their environmental transport. While studies have investigated the presence of various PFAS on airborne particles, specific quantitative data for EtFOSA are largely absent. Research often focuses on more well-known PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). The partitioning of a chemical between the gaseous and particulate phases is a complex process influenced by factors such as its chemical properties, temperature, and the nature of the atmospheric particles. Without specific measurements, the extent to which EtFOSA associates with atmospheric particulates remains an area requiring further investigation.
Presence in Aqueous Environmental Matrices
Water resources are major reservoirs for PFAS contamination. While numerous studies have documented the presence of a wide range of PFAS in surface waters, groundwater, and wastewater, specific quantitative data for this compound are infrequently reported.
Groundwater Systems
Groundwater is a critical source of drinking water and can be significantly impacted by PFAS contamination. Monitoring studies for PFAS in groundwater are widespread; however, similar to surface water analysis, the focus is often on a limited number of target compounds. While some studies on groundwater contamination by PFAS mention the analysis of a broad range of substances, they rarely provide specific quantitative data for EtFOSA. The factors influencing PFAS presence in groundwater are complex and include proximity to sources such as industrial sites, landfills, and wastewater treatment plants. The extent of EtFOSA contamination in groundwater systems globally remains largely unknown due to the lack of targeted monitoring.
Wastewater and Urban Runoff Investigations
Distribution in Terrestrial Ecosystems
The distribution of this compound in terrestrial ecosystems is influenced by its physical and chemical properties, as well as the sources of contamination. While extensive data on all PFAS is still being gathered, some insights into their behavior in soil and sediment have been established.
The behavior of perfluoroalkane sulfonamides in soil and sediment is complex, with sorption and transport mechanisms depending on factors such as soil organic carbon content, pH, and the specific chemical structure of the compound. Generally, long-chain PFAS have a tendency to be retained in the upper layers of soil, whereas short-chain PFAS are more mobile and can migrate deeper into the soil profile and potentially reach groundwater.
Currently, specific quantitative data on the concentration of this compound in soil and sediment profiles is limited in publicly available scientific literature. While many studies have investigated the presence of a wide range of PFAS in terrestrial environments, the focus has often been on more historically prevalent compounds like perfluorooctanesulfonate (B1231939) (PFOS) and perfluorooctanoic acid (PFOA). Analytical methods for a broad spectrum of PFAS, including various perfluoroalkane sulfonamides, are well-developed, utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) for detection in environmental matrices. rsc.orgtandfonline.comredalyc.orgnih.govresearchgate.net However, specific monitoring data for EtFBSA in soil and sediment remains a data gap.
Occurrence in Remote and Polar Environments
The detection of PFAS in remote and polar regions, far from direct industrial or consumer sources, is a key indicator of their potential for long-range environmental transport.
The presence of a diverse range of PFAS has been confirmed in various environmental media in both the Arctic and Antarctic. Studies have detected numerous perfluoroalkyl acids (PFAAs) and their precursors in snow, ice cores, and surface waters in these pristine environments. acs.orgacs.org For instance, a study of surface snow in the Arctic detected 36 different PFAS, indicating widespread and chemically diverse contamination. acs.org Among the detected compounds with widespread detection (75-100%) was perfluorobutanesulfonamide (FBSA), a related compound to EtFBSA. acs.org
In Antarctica, research on a firn core has revealed an increasing accumulation of perfluorocarboxylate contaminants from 1958 to 2017. acs.org This study also noted the measurement of precursors to perfluorobutane sulfonyl fluoride (B91410) (PFBSF)-based substances in the coastal Antarctic atmosphere. acs.org While these findings underscore the transport of PFAS to polar regions, specific quantitative data for this compound in the Arctic and Antarctic is not extensively available in the reviewed literature. The analysis of a broad suite of PFAS is technically feasible, but targeted monitoring for EtFBSA in these remote locations has not been widely reported.
The potential for this compound to undergo long-range atmospheric transport is strongly supported by its chemical properties. Smog chamber experiments have been conducted to understand the atmospheric chemistry of EtFBSA. acs.orgacs.org These studies have determined its reaction rates with hydroxyl (OH) radicals, which are the primary sink for many volatile organic compounds in the troposphere. Based on these kinetic studies, the atmospheric lifetime of this compound has been estimated to be between 20 and 50 days. acs.org
An atmospheric lifetime of this duration is significant as it allows for the compound to be transported over vast distances, far from its original point of release. acs.orgscholaris.ca Volatile PFAS precursors, such as EtFBSA, can be emitted into the atmosphere, undergo long-range transport, and then degrade to form more persistent perfluorinated acids, contributing to the contamination of remote ecosystems. acs.org The general consensus in the scientific community is that the atmospheric transport of volatile precursors is a significant pathway for the contamination of remote regions like the Arctic with various PFAS. acs.orgacs.orgacs.org
Sources and Environmental Emission Pathways of N Ethylperfluorobutanesulfonamide
Industrial Production and Manufacturing Release Scenarios
Direct release of N-EtFBSA into the environment can occur during its manufacturing and industrial use. The production of PFAS like N-EtFBSA often involves complex chemical processes that can lead to releases into the air, water, and soil.
N-ethylperfluorobutanesulfonamide can act as a precursor or intermediate in the synthesis of other chemical products. While specific industrial processes utilizing N-EtFBSA are not extensively documented, it is known that N-alkylated perfluoroalkane sulfonamides are used in the production of various specialty chemicals. For instance, related compounds like N-ethyl perfluorooctane (B1214571) sulfonamide (N-EtPFOSA) have been used in the manufacturing of surfactants and polymers. nih.gov It is plausible that N-EtFBSA has similar applications in the synthesis of shorter-chain fluorinated compounds.
Product-Related Emissions
The use of products containing N-EtFBSA or its precursors is a significant pathway for its release into the environment. These emissions can occur throughout the product's lifecycle, from use to disposal.
Aqueous film-forming foams (AFFF) are a major historical and ongoing source of PFAS contamination in the environment. alaska.govewg.orgnih.govnih.govitrcweb.org These firefighting foams, used extensively at military sites, airports, and industrial facilities, have contained a complex mixture of PFAS. nih.govnih.govitrcweb.org While specific formulations vary, it is possible that N-EtFBSA or its precursors have been components of some AFFF products. The use of AFFF for fire training and extinguishing flammable liquid fires has led to the direct release of these chemicals into soil and groundwater. alaska.govnih.gov
Beyond AFFF, PFAS have been widely used in the treatment of textiles to impart water, stain, and oil repellency. While direct evidence of N-EtFBSA in specific textile products is limited, the broader class of perfluorobutanesulfonamides has been associated with such applications.
Products treated with PFAS, such as textiles and carpets, can release these chemicals over time through wear and tear, washing, and eventual disposal in landfills. Leaching from landfills is a recognized source of PFAS contamination in the environment. ewg.org As products containing N-EtFBSA or its precursors degrade, these compounds can be released into landfill leachate, which may then contaminate groundwater and surface water.
Indirect Environmental Introduction via Precursor Transformation
A significant environmental pathway for the presence of N-EtFBSA is the transformation of other polyfluorinated compounds, often referred to as precursors. nih.govnih.govdeltares.nl These precursor compounds can be released into the environment and subsequently degrade or transform into more stable PFAS like N-EtFBSA.
For example, larger, more complex polyfluorinated molecules used in various applications can break down over time through biotic (microbial) or abiotic (chemical) processes to form smaller, more persistent compounds, including N-alkylated perfluorobutanesulfonamides. nih.govnih.gov Studies on related compounds, such as N-ethyl perfluorooctane sulfonamide (N-EtPFOSA), have shown that they can be biotransformed into other PFAS. nih.gov This indirect formation pathway complicates the tracking and management of N-EtFBSA in the environment, as its presence may not be solely linked to its direct production or use. Research has shown that various N-alkyl substituted perfluorooctane sulfonamides can act as parent compounds that degrade into other PFAS. deltares.nl
Pathways from Polyfluoroalkyl Substances (PFAS) Precursors
This compound (EtFBSA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a large group of synthetic chemicals. While not as widely studied as its longer-chain counterparts, the environmental presence of EtFBSA is primarily linked to the degradation of larger, more complex PFAS molecules known as precursors. These precursors, used in a variety of industrial and commercial applications, can break down over time through biological and chemical processes, leading to the formation of more stable and persistent PFAS like EtFBSA.
One significant pathway for the formation of EtFBSA is the biotransformation of larger N-ethylated perfluoroalkane sulfonamides. For instance, studies on the degradation of N-ethylperfluorooctanesulfonamide (N-EtFOSA), a compound historically used in pesticides, have shown that it can break down into shorter-chain perfluoroalkane sulfonates (PFSAs). nih.govnih.gov Research has demonstrated that in certain biological systems, such as plants, N-EtFOSA can be metabolized into various compounds, including perfluorobutane sulfonate (PFBS). nih.govnih.gov This process of chain-shortening suggests a plausible pathway where EtFBSA is formed as an intermediate degradation product before further transformation to PFBS.
Furthermore, the degradation of polymeric PFAS represents another important source. Industrial applications have utilized C4-fluoroalkylsulfonamide (FASA)-based copolymers. Studies on earthworms exposed to a C4-FASA-based copolymer have identified the formation of perfluorobutanesulfonamide (FBSA) and PFBS as metabolites. While this specific study did not involve an N-ethyl substituted copolymer, it establishes the principle that breakdown of such polymers can release smaller C4 sulfonamide molecules into the environment. Therefore, it is highly probable that C4-FASA-based copolymers containing N-ethyl substitutions would degrade to form EtFBSA.
The following table summarizes the key precursor classes and the likely transformation pathways leading to the formation of this compound.
| Precursor Class | Example Precursor | Transformation Pathway | Resulting Compound |
| N-alkylated Perfluoroalkane Sulfonamides | N-ethylperfluorooctanesulfonamide (N-EtFOSA) | Biotransformation (e.g., in plants) | This compound (EtFBSA) as an intermediate |
| FASA-based Copolymers | C4-FASA-based copolymer with N-ethyl substitutions | Biodegradation | This compound (EtFBSA) |
Significance of Other Sulfonamide-Based Precursors
Beyond the degradation of larger PFAS molecules, the direct use and environmental release of other sulfonamide-based precursors contribute significantly to the presence of this compound in the environment. Several N-alkylated derivatives of perfluorobutane sulfonamide have been developed and patented for specific industrial uses, indicating a direct pathway for their entry into environmental systems.
A key application for these compounds is in the semiconductor manufacturing industry. industrialchemicals.gov.au Short-chain perfluoroalkane sulfonamides (FASAs) and their derivatives, such as perfluorobutane sulfonamide (FBSA) and N-ethylperfluorobutanesulfonamidoethanol (EtFBSE), have been used as replacements for longer-chain PFAS. industrialchemicals.gov.au The industrial use of these compounds can lead to their release into wastewater and subsequently into the broader environment.
The chemical relationship between these precursors and EtFBSA is direct. For example, N-ethylperfluorobutanesulfonamidoethanol (EtFBSE) is structurally very similar to EtFBSA, containing an additional ethanol (B145695) group attached to the nitrogen atom. Environmental or biological processes can cleave this ethanol group, directly forming EtFBSA.
The following table details some of the significant sulfonamide-based precursors and their relationship to this compound.
| Sulfonamide-Based Precursor | Chemical Formula | Primary Application | Relationship to EtFBSA |
| Perfluorobutane sulfonamide (FBSA) | C4F9SO2NH2 | Semiconductor manufacturing | Parent compound for N-alkylation to form EtFBSA |
| N-ethylperfluorobutanesulfonamidoethanol (EtFBSE) | C4F9SO2N(C2H5)CH2CH2OH | Semiconductor manufacturing | Direct precursor, can degrade to EtFBSA |
Environmental Fate and Transformation Pathways of N Ethylperfluorobutanesulfonamide
Abiotic Transformation Processes
Abiotic transformation involves the degradation of a chemical through non-biological processes such as atmospheric oxidation, photolysis, and hydrolysis. These processes are significant in determining the environmental fate of NEtFBSA, particularly its potential for long-range transport.
Atmospheric Oxidation Reactions (e.g., Hydroxyl Radical, Chlorine Atom)
Once in the atmosphere, N-ethylperfluorobutanesulfonamide is subject to oxidation, primarily by hydroxyl (OH) radicals and to a lesser extent, chlorine (Cl) atoms. acs.orgcore.ac.uk The reaction with OH radicals is considered the dominant removal process for perfluoroalkanesulfonamides from the gas phase. acs.orgcore.ac.uk
Smog chamber experiments have been conducted to determine the rate constants for the reaction of NEtFBSA with both OH radicals and Cl atoms. The rate constant for the reaction with OH radicals (kOH) was determined to be (3.74 ± 0.77) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 301 K. acs.orgcore.ac.uk For the reaction with chlorine atoms (kCl), the rate constant was found to be (8.37 ± 1.44) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 296 K. acs.orgcore.ac.uk Based on these reaction rates, the atmospheric lifetime of NEtFBSA is estimated to be between 20 and 50 days, which is long enough to allow for significant long-range atmospheric transport. acs.orgcore.ac.uktandfonline.com
The oxidation of NEtFBSA in the atmosphere leads to the formation of several transformation products. The primary products identified from chlorine atom-initiated oxidation include a ketone (C₄F₉SO₂N(H)COCH₃) and an aldehyde (C₄F₉SO₂N(H)CH₂CHO). acs.orgcore.ac.uk A secondary aldehyde product, C₄F₉SO₂N(H)CHO, is also formed, likely from the further oxidation of the initial aldehyde. acs.orgcore.ac.uk Notably, these atmospheric oxidation processes can also lead to the formation of perfluorinated carboxylic acids (PFCAs), such as perfluorobutanoic acid (PFBA), perfluoropropionic acid (PFPrA), and trifluoroacetic acid (TFA). acs.orgcore.ac.uk
Table 1: Atmospheric Oxidation of this compound
| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime | Primary Oxidation Products |
|---|---|---|---|
| Hydroxyl Radical (OH) | (3.74 ± 0.77) x 10⁻¹³ | 20-50 days | Not fully elucidated, but contributes to PFCA formation |
| Chlorine Atom (Cl) | (8.37 ± 1.44) x 10⁻¹² | Shorter than OH, but less significant atmospherically | C₄F₉SO₂N(H)COCH₃, C₄F₉SO₂N(H)CH₂CHO, C₄F₉SO₂N(H)CHO |
Data derived from studies on NEtFBSA and its analogues. acs.orgcore.ac.uk
Photolytic Degradation Mechanisms in Aquatic Systems
Direct photolysis, the breakdown of a chemical by direct absorption of sunlight, is not considered a significant degradation pathway for this compound in aquatic environments. The UV-visible absorption spectra for related perfluoroalkanesulfonamides show that they absorb light at wavelengths below the range of natural sunlight that penetrates the water column. nih.gov
Hydrolytic Stability and Transformation
This compound is considered to be hydrolytically stable under environmentally relevant conditions. tandfonline.comnih.gov Modeling studies of perfluoroalkyl sulfonamides (PFSams) indicate that they are unlikely to undergo abiotic hydrolysis at the sulfur-nitrogen (S-N), carbon-sulfur (C-S), or nitrogen-carbon (N-C) bonds. tandfonline.comnih.gov The strong electron-withdrawing nature of the perfluoroalkyl chain stabilizes these chemical bonds, making them resistant to cleavage by water. While intramolecular catalysis of hydrolysis can be significant for some sulfonamide derivatives with specific functional groups on the N-alkyl substituent, this is not a major pathway for NEtFBSA. core.ac.uk Therefore, hydrolysis is not expected to be a significant removal mechanism for this compound in the environment.
Biotic Transformation Pathways
Biotic transformation, or biodegradation, involves the breakdown of chemicals by microorganisms. This can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions and is a key factor in the environmental persistence of many organic compounds.
Biodegradation in Aerobic Environmental Conditions
Under aerobic conditions, this compound is expected to undergo biotransformation. While specific studies on NEtFBSA are not widely available, research on its longer-chain analogue, N-ethyl perfluorooctane (B1214571) sulfonamide (N-EtFOSA), provides insight into the likely transformation pathway. Aerobic biotransformation of N-EtFOSA has been observed to proceed through the formation of several intermediate products, ultimately leading to the formation of perfluorooctane sulfonate (PFOS). scholaris.canih.gov
The proposed pathway involves the initial transformation of N-EtFOSA to N-ethylperfluorooctane sulfonamidoacetic acid (N-EtFOSAA), which is then further transformed to perfluorooctane sulfonamide (FOSA). scholaris.canih.gov FOSA is subsequently converted to perfluorooctane sulfinate (PFOSI), which is then oxidized to PFOS. scholaris.canih.gov It is plausible that NEtFBSA follows a similar aerobic biodegradation pathway, which would result in the formation of perfluorobutane sulfonate (PFBS) as the terminal perfluorinated product.
Anaerobic Biotransformation Studies
In contrast to aerobic conditions, this compound is expected to be recalcitrant to biotransformation under anaerobic conditions. Studies on the closely related N-ethyl perfluorooctane sulfonamide (N-EtFOSA) have shown no significant biotransformation in the absence of dissolved oxygen. nih.gov Research on other perfluoroalkanesulfonamide derivatives, such as N-methyl perfluorobutanesulfonamido ethanol (B145695) (MeFBSE), has shown some limited anaerobic biodegradation, but the rates are extremely slow. nih.gov The persistence of the sulfonamide functional group under anaerobic conditions suggests that this compound is likely to persist in anoxic environments such as deep sediments and some groundwater systems.
Microbial Community Involvement in Degradation
The biodegradation of N-alkyl perfluoroalkane sulfonamides is a critical pathway for their transformation in the environment. While direct studies on this compound are limited, research on analogous compounds provides significant insights into the microbial processes involved.
Studies on the closely related N-methylperfluorobutanesulfonamido ethanol (MeFBSE), a precursor to N-methylperfluorobutanesulfonamide, have demonstrated its susceptibility to anaerobic microbial degradation. In experiments using municipal digester sludge under methanogenic conditions, MeFBSE was observed to degrade, indicating the involvement of anaerobic microbial communities. nih.gov The loss of the parent compound coincided with the production of transformation products, confirming microbial activity as the driver of degradation. nih.gov
Aerobic biotransformation has been extensively studied for the longer-chain analogue, N-ethylperfluorooctanesulfonamidoethanol (N-EtFOSE). In activated sludge environments, diverse microbial populations are capable of transforming N-EtFOSE through a series of steps. nih.govinnovasol.org These aerobic microorganisms, common in wastewater treatment plants, utilize the non-fluorinated ethyl group as a substrate. Research has identified that mixed bacterial consortia, including methanotrophs and ammonia-oxidizing bacteria, which possess oxygenase enzymes, are potentially key players in the degradation of these sulfonamides in aerobic soils.
Fungi, particularly white-rot fungi like Phanerochaete chrysosporium and brown-rot fungi such as Aspergillus niger, are also known to degrade persistent organic pollutants through the action of extracellular enzymes like peroxidases and laccases. nih.gov While specific studies on the fungal degradation of this compound are not available, the enzymatic machinery of these fungi makes them potential contributors to its environmental transformation.
Identification and Characterization of Environmental Transformation Products
The microbial transformation of this compound and its precursors leads to a series of intermediate and terminal degradation products. The primary point of microbial attack is the N-alkyl group and any associated functional groups, while the perfluorinated chain remains largely intact.
Formation of Perfluoroalkyl Carboxylic Acids (PFCAs)
The formation of perfluoroalkyl carboxylic acids (PFCAs) from N-alkyl perfluoroalkane sulfonamides is generally not considered a major transformation pathway. Studies on the aerobic degradation of N-EtFOSE in activated sludge did not detect the formation of perfluorooctanoic acid (PFOA). nih.govinnovasol.org Similarly, in anaerobic degradation studies of MeFBSE, no perfluorinated carboxylic acids were reported as major products. nih.gov PFCAs are a class of PFAS with the general formula CnF(2n+1)CO2H and are known for their environmental persistence. wikipedia.org While some PFAS precursors are known to degrade to PFCAs, the primary transformation pathway for N-alkyl perfluoroalkane sulfonamides appears to lead to the formation of perfluoroalkane sulfonic acids (PFSAs).
Generation of Perfluoroalkane Sulfonic Acids (PFSAs)
The ultimate degradation of N-alkyl perfluoroalkane sulfonamides typically results in the formation of the corresponding perfluoroalkane sulfonic acid (PFSA). For this compound, the expected terminal product would be perfluorobutanesulfonic acid (PFBS).
The transformation pathway involves several steps. For the analogous N-ethylperfluorooctanesulfonamide (EtFOSA), aerobic degradation proceeds through the formation of perfluorooctane sulfonamide (FOSA), which then transforms into perfluorooctane sulfinate (PFOSI), and finally oxidizes to perfluorooctane sulfonate (PFOS). nih.gov A similar pathway is anticipated for the butane (B89635) analogue.
In the anaerobic degradation of N-methylperfluorobutanesulfonamido ethanol (MeFBSE), a key intermediate leading towards the formation of the corresponding PFSA is perfluorobutane sulfinate (PFBSI). nih.gov After 108 days of incubation with anaerobic digester sludge, PFBSI accounted for a significant molar percentage of the initial MeFBSE dose, highlighting its importance as a transformation product. nih.gov
Table 1: Anaerobic Biotransformation of MeFBSE in Digester Sludge
| Time (days) | MeFBSE Remaining (%) | MeFBSAA (mol%) | PFBSI (mol%) |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 70 | ~25 | Not Reported | Not Reported |
| 108 | ~25 | 57 | 40 |
Data derived from a study on N-methyl perfluorobutanesulfonamido ethanol (MeFBSE), a precursor to N-methylperfluorobutanesulfonamide. nih.gov
Elucidation of Intermediate Polyfluorinated Compounds
The biotransformation of N-alkyl perfluoroalkane sulfonamides and their precursors involves the formation of several intermediate polyfluorinated compounds before the terminal PFSA is produced.
In the case of the precursor N-methylperfluorobutanesulfonamido ethanol (MeFBSE) under anaerobic conditions, N-methylperfluorobutanesulfonamido acetate (B1210297) (MeFBSAA) is a major intermediate product. nih.gov This indicates that the ethanol group is oxidized to a carboxylic acid.
For the longer-chain N-ethylperfluorooctanesulfonamidoethanol (N-EtFOSE) in aerobic environments, the degradation pathway is well-documented. It first transforms into N-ethylperfluorooctanesulfonamido acetic acid (N-EtFOSAA). nih.govinnovasol.org This intermediate then undergoes further transformation to N-ethylperfluorooctane sulfonamide (N-EtFOSA). nih.govinnovasol.org Subsequently, N-EtFOSA is dealkylated to form perfluorooctane sulfonamide (FOSA). nih.govinnovasol.org It is plausible that this compound follows a similar degradation sequence, forming perfluorobutane sulfonamide (FBSA) as a key intermediate.
The following table outlines the likely intermediate compounds in the degradation of this compound based on studies of its C4-methyl and C8-ethyl analogues.
Table 2: Postulated Intermediate Transformation Products of this compound
| Precursor/Intermediate | Transformation Product | Environment |
|---|---|---|
| N-ethylperfluorobutanesulfonamido ethanol (EtFBSE) | N-ethylperfluorobutanesulfonamido acetate (EtFBSAA) | Aerobic/Anaerobic |
| N-ethylperfluorobutanesulfonamido acetate (EtFBSAA) | This compound (EtFBSA) | Aerobic |
| This compound (EtFBSA) | Perfluorobutane sulfonamide (FBSA) | Aerobic |
| Perfluorobutane sulfonamide (FBSA) | Perfluorobutane sulfinate (PFBSI) | Aerobic/Anaerobic |
Analytical Methodologies for N Ethylperfluorobutanesulfonamide and Its Transformation Products
Sample Preparation and Extraction Techniques for Diverse Environmental Matrices
The initial and one of the most critical steps in the analysis of EtFBSA is the effective extraction and concentration of the analyte from complex environmental matrices. The choice of method depends heavily on the physical and chemical properties of the sample matrix. Standardized procedures, such as those outlined in U.S. EPA Method 1633, provide a framework for analyzing a suite of per- and polyfluoroalkyl substances (PFAS), including sulfonamides like EtFBSA, across various media. measurlabs.comalsglobal.comepa.gov
For aqueous samples such as groundwater, surface water, and wastewater, the primary challenge is to isolate the target analytes from a large volume of water and remove interfering substances.
Sample Collection: It is crucial to use high-density polyethylene (B3416737) (HDPE) containers with linerless polypropylene (B1209903) caps (B75204) for sample collection to prevent contamination from fluoropolymers present in other types of sampling gear. measurlabs.comsigmaaldrich.com For compliance monitoring under the Clean Water Act, grab samples are generally preferred over composite samples to ensure the integrity of the sample. measurlabs.com
Enrichment: Solid-phase extraction (SPE) is the most common technique for the enrichment of EtFBSA from water samples. sigmaaldrich.com EPA Method 1633 specifies the use of SPE cartridges to trap PFAS analytes. epa.govsigmaaldrich.com The general procedure involves passing a measured volume of the water sample (e.g., 500 mL) through an SPE cartridge, which is then dried. The trapped analytes are subsequently eluted with a small volume of an organic solvent, typically methanol (B129727). This process effectively concentrates the analytes, making them detectable by analytical instruments. sigmaaldrich.com
A common type of SPE cartridge used for PFAS analysis is a weak anion exchange resin, such as Supelclean™ ENVI-WAX™. The following table summarizes a typical SPE procedure for water samples.
| Parameter | Description | Source(s) |
| Sample Volume | 500 mL of water | sigmaaldrich.com |
| SPE Cartridge | Supelclean™ ENVI-WAX™ or equivalent weak anion exchange | sigmaaldrich.com |
| Conditioning | Sequential rinse with methanol and reagent water | researchgate.net |
| Elution Solvent | Methanol, often with a modifier like ammonium (B1175870) hydroxide (B78521) | epa.gov |
| Final Extract | Concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis | sigmaaldrich.com |
Analyzing EtFBSA in solid matrices like soil and sediment requires a more rigorous extraction protocol to release the compound from the solid particles.
Extraction: EPA Method 1633 outlines a procedure where solid samples are first spiked with isotopically labeled standards to account for matrix effects and extraction inefficiencies. epa.govepa.gov The extraction is typically performed using a basic solvent, such as methanol with ammonium hydroxide, which helps to desorb the acidic sulfonamide from the soil or sediment particles. epa.govresearchgate.net Mechanical agitation, such as shaking or sonication, is used to enhance the extraction efficiency.
Cleanup: The resulting extract is often complex and requires cleanup to remove co-extracted matrix components that can interfere with the final analysis. This cleanup step frequently involves passing the extract through a carbon-based sorbent to remove humic acids and other organic matter, followed by further purification using SPE cartridges. epa.govepa.gov A study on plant matrices, which have similar complexities, found that methanol as an extraction solvent combined with an ENVI-Carb cartridge for cleanup provided good recoveries for a range of PFAS. slu.se
The table below details a representative extraction procedure for soil and sediment.
| Step | Description | Source(s) |
| Sample Mass | Typically 1-5 grams of dried and homogenized soil/sediment | researchgate.net |
| Extraction Solvent | Methanol with ammonium hydroxide (basic methanol) | epa.govresearchgate.net |
| Extraction Technique | Shaking or ultrasonication | researchgate.net |
| Cleanup Sorbent | Graphitized carbon (e.g., ENVI-Carb) and/or SPE cartridges | epa.govslu.se |
| Final Extract | Concentrated and solvent-exchanged for LC-MS/MS compatibility | slu.se |
The analysis of EtFBSA in the atmosphere involves capturing the compound from both the gaseous and particulate phases.
Collection: High-volume active air samplers are commonly used for this purpose. nih.govrsc.org Air is drawn through a sampling module that typically contains a glass-fibre filter (GFF) to capture particle-bound compounds, followed by a sorbent material to trap gas-phase compounds. rsc.org A combination of polyurethane foam (PUF) and a resin like XAD-2 is a frequently used sorbent sandwich for capturing a broad range of semi-volatile organic compounds, including PFAS. rsc.org Large volumes of air, often ranging from 500 to 1800 m³, are required to detect the typically low concentrations of these compounds in the atmosphere. rsc.org
Extraction: The GFF and the sorbent are extracted separately. The extraction of volatile or neutral compounds like EtFBSA from the sorbent is often performed by cold-column immersion or Soxhlet extraction with a solvent such as ethyl acetate (B1210297). rsc.org The filters containing the particulate matter are typically extracted via sonication in methanol. rsc.org The resulting extracts are then concentrated before instrumental analysis.
| Phase | Collection Medium | Extraction Solvent | Source(s) |
| Particulate | Glass-Fibre Filter (GFF) | Methanol | rsc.org |
| Gaseous | Polyurethane Foam (PUF) / XAD-2 Sandwich | Ethyl Acetate | rsc.org |
The analysis of EtFBSA in biological tissues is essential for understanding its bioaccumulation potential. The sample preparation is challenging due to the high lipid and protein content of the matrix.
Extraction: EPA Method 1633 provides a specific protocol for tissue samples. alsglobal.comepa.gov The procedure begins with the homogenization of the tissue sample. The homogenized tissue is spiked with isotopically labeled standards and then subjected to a strong basic digestion using potassium hydroxide, often in the presence of a solvent like acetonitrile, to break down the tissue structure and release the analytes. epa.govepa.gov This is followed by further extraction with basic methanol. epa.govepa.gov
Cleanup: Similar to soil extracts, tissue extracts are complex and require extensive cleanup. The procedure typically involves purification with carbon sorbents and SPE cartridges to remove lipids and other interfering substances before the final analysis. epa.govepa.gov
Chromatographic Separation Techniques
Following extraction and cleanup, the sample extract is analyzed using chromatographic techniques to separate EtFBSA from other compounds.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for the quantification of EtFBSA in environmental samples. sigmaaldrich.comhubspotusercontent-na1.netnemi.gov This method offers high sensitivity and selectivity, which are necessary for detecting the low concentrations typically found in the environment.
Separation: The separation is most commonly achieved using a reversed-phase C18 analytical column. researchgate.net A gradient elution program is employed, where the composition of the mobile phase is changed over time to effectively separate the target analytes. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with ammonium acetate) and an organic component (e.g., methanol or acetonitrile). sigmaaldrich.comresearchgate.net
Quantification: Isotope dilution is the preferred method for quantification, as specified in EPA Methods 1633 and 8327. sigmaaldrich.comhubspotusercontent-na1.net This involves adding a known amount of a stable, isotopically labeled version of EtFBSA to the sample at the beginning of the preparation process. By measuring the ratio of the native analyte to its labeled counterpart, the method can accurately correct for any losses during sample preparation and for matrix-induced signal suppression or enhancement during the MS analysis. hubspotusercontent-na1.net
The following table summarizes typical LC-MS/MS parameters for EtFBSA analysis.
| Parameter | Description | Source(s) |
| Instrument | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | sigmaaldrich.comhubspotusercontent-na1.netnemi.gov |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode | rsc.org |
| Analytical Column | C18 reversed-phase column | researchgate.net |
| Mobile Phase A | Aqueous solution (e.g., water with ammonium acetate) | sigmaaldrich.comresearchgate.net |
| Mobile Phase B | Organic solvent (e.g., methanol or acetonitrile) | sigmaaldrich.comresearchgate.net |
| Quantification | Isotope Dilution or External Standard Calibration | hubspotusercontent-na1.netnemi.gov |
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is the cornerstone of sensitive and selective quantification of EtFBSA. nih.gov It is almost always coupled with a chromatographic separation technique like GC or, more commonly for PFAS, liquid chromatography (LC).
Tandem mass spectrometry (MS/MS) is the gold standard for the targeted quantification of specific PFAS, including EtFBSA, at trace levels. nih.govnih.gov This technique involves the selection of a specific precursor ion (an ion with the mass-to-charge ratio (m/z) of the target analyte) in the first mass analyzer, followed by its fragmentation through collision-induced dissociation (CID). The resulting characteristic product ions are then monitored in a second mass analyzer. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), provides exceptional selectivity and sensitivity by filtering out background noise and matrix interferences. pmda.go.jp
The development of a robust LC-MS/MS method requires careful optimization of both chromatographic conditions to separate EtFBSA from isomers and other interfering substances, and mass spectrometric parameters, including the selection of precursor and product ion transitions and collision energies. researchgate.net Isotope dilution, using a stable isotope-labeled internal standard of EtFBSA (e.g., ¹³C- or ¹⁸O-labeled), is the preferred method for quantification as it corrects for matrix effects and variations in instrument response. researchgate.net
Table 1: Example MRM Transitions for EtFBSA Analysis
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Ionization Mode |
| 328.0 | 119.0 | 69.0 | Negative |
Note: Specific m/z values are illustrative and depend on the exact adduct and instrument used. The monoisotopic mass of EtFBSA is 326.99755307 Da. nih.gov The precursor ion in negative mode is typically [M-H]⁻.
While MS/MS is ideal for known targets, high-resolution mass spectrometry (HRMS) is a powerful tool for suspect and non-target screening to identify previously unknown transformation products of EtFBSA or other co-occurring PFAS. nih.govresearchgate.net Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers provide high resolving power and mass accuracy. researchgate.net This allows for the determination of the elemental composition of an unknown compound from its exact mass measurement, providing a reliable molecular formula. researchgate.net
In a non-target screening workflow, HRMS acquires full-scan mass spectra of a sample. Putative chemical formulas can be generated for detected signals, which are then compared against databases of known environmental contaminants or predicted transformation products. Suspect screening is a more focused approach where the instrument searches for a predefined list of potential compounds based on their accurate masses. The combination of accurate mass, isotopic pattern, and fragmentation data from HRMS/MS scans can provide confident identification of novel compounds. nih.gov
The choice of ionization technique is critical for converting the neutral EtFBSA molecule into a charged ion for MS analysis.
Electrospray Ionization (ESI): This is the most common ionization source used in LC-MS for PFAS analysis. ESI is a soft ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. For sulfonamides and other acidic PFAS, negative mode ESI is generally preferred due to its higher sensitivity.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another ionization technique suitable for LC-MS and can be more effective for less polar compounds that are not easily ionized by ESI. nih.gov It can sometimes offer better performance in certain complex matrices. pmda.go.jp
Chemical Ionization (CI): Used in conjunction with gas chromatography, CI is a softer ionization method than electron impact (EI). Positive chemical ionization (PCI) using methane (B114726) as the reagent gas has been shown to be effective for the analysis of related perfluorooctanesulfonamide (B106127) compounds, producing high analyte recoveries. nih.govresearchgate.net
Total Fluorine Analysis and Extractable Organic Fluorine (EOF) Measurements
Targeted analysis using LC-MS/MS only measures known PFAS and may miss a significant portion of the total PFAS load, which can include precursors like EtFBSA and its transformation products. Total fluorine and EOF methods provide a more complete picture of fluorine contamination.
Total Fluorine (TF) and Total Organic Fluorine (TOF): These methods measure the total amount of fluorine in a sample. A common technique is Combustion Ion Chromatography (CIC) . currenta.demetrohmusa.com In this method, the sample is combusted at high temperatures, converting all fluorine-containing compounds into hydrogen fluoride (B91410) (HF). eurofins.com The HF is then captured in an absorption solution and quantified using ion chromatography. eurofins.com This provides a measure of the total fluorine concentration, which can be compared against the sum of individually measured PFAS to identify the presence of unknown organofluorine compounds. currenta.deeurofins.com
Extractable Organic Fluorine (EOF): This technique is a subset of TOF and aims to quantify the fluorine associated with organic compounds that can be extracted from a sample matrix using a solvent. The sample is first extracted, typically using a solid-phase extraction (SPE) cartridge, and the resulting extract is then analyzed for total fluorine, often by CIC. eurofins.comspectroscopyonline.com The EOF measurement can indicate the presence of unknown extractable organofluorine compounds, including neutral species like EtFBSA. eurofins.com Comparing EOF results with targeted LC-MS/MS analysis can reveal a "mass balance gap," indicating the presence of unidentified PFAS. metrohmusa.comeurofins.com Another method for total fluorine analysis involves fluorine-19 solid-state nuclear magnetic resonance (¹⁹F ss-NMR) spectroscopy, which can differentiate between organic and inorganic fluorine sources without extensive sample cleanup. nih.gov
Method Validation and Quality Assurance/Quality Control in N-ethylperfluorobutanesulfonamide Analysis
To ensure that analytical data for EtFBSA are reliable and fit for purpose, rigorous method validation and ongoing quality assurance/quality control (QA/QC) are essential. fda.gov Validation demonstrates that an analytical procedure is suitable for its intended use. edqm.eu
Key validation parameters, as outlined by regulatory bodies and guidance documents, include: fda.gov
Specificity/Selectivity: The ability of the method to unequivocally measure EtFBSA in the presence of other components like impurities, degradation products, and matrix constituents. pmda.go.jp This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples and by the unique MS/MS transition.
Accuracy: The closeness of the measured value to the true value. fda.gov It is often assessed by analyzing certified reference materials (CRMs) or by performing spike-recovery experiments on representative sample matrices at various concentrations. fda.gov Recoveries are typically expected to be within a predefined range, for example, 80-120%. fda.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and its correlation coefficient (r²) should be close to 1.0. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be reliably distinguished from the background noise, often defined at a signal-to-noise ratio (S/N) of 3. researchgate.net The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, typically defined at an S/N of 10. nih.gov The LOQ must be at or below any relevant regulatory or guidance levels. pmda.go.jp
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. fda.gov
Table 2: Summary of Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to measure only the analyte | No significant interference at analyte retention time |
| Accuracy | Closeness to the true value | 80-120% recovery of spiked samples |
| Precision | Agreement between repeated measurements | Relative Standard Deviation (RSD) < 15-20% |
| Linearity | Proportionality of signal to concentration | Correlation coefficient (r²) > 0.99 |
| LOD | Lowest detectable concentration | Signal-to-Noise Ratio (S/N) ≥ 3 |
| LOQ | Lowest quantifiable concentration | S/N ≥ 10; must be fit for purpose |
| Robustness | Resilience to small method variations | No significant impact on results |
Note: Acceptance criteria can vary depending on the specific application, matrix, and regulatory requirements.
Development of Oxidation-Based Precursor Assays for Total Oxidizable Precursors (TOP)
The comprehensive characterization of per- and poly-fluoroalkyl substances (PFAS) in various environmental matrices presents a significant analytical challenge. While targeted analyses can quantify a specific list of known PFAS, they often overlook a substantial fraction of "dark matter" – the thousands of unidentified PFAS precursors and intermediates that can transform into terminal perfluoroalkyl acids (PFAAs) over time. measurlabs.comnih.gov To address this gap, the Total Oxidizable Precursors (TOP) assay has been developed as a powerful analytical tool to estimate the total concentration of PFAAs that can be formed from the oxidation of their precursors, including this compound (N-EtPFBSA). nih.govfrontiersin.org
The fundamental principle of the TOP assay is the chemical oxidation of precursor compounds, which possess both a perfluoroalkyl chain and a non-fluorinated, oxidizable functional group. frontiersin.orgnih.gov The most common approach utilizes heat- and alkaline-activated persulfate (S₂O₈²⁻) to generate highly reactive hydroxyl radicals (•OH). nih.govnih.gov These radicals aggressively attack the non-fluorinated portions of the precursor molecules, cleaving carbon-hydrogen, carbon-nitrogen, and carbon-sulfur bonds, while leaving the stable perfluoroalkyl chain largely intact. chemrxiv.org This process effectively transforms a wide range of precursors into their corresponding terminal PFAAs, primarily perfluoroalkyl carboxylic acids (PFCAs), which can then be quantified using standard analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.orgnih.gov
By comparing the concentrations of specific PFAAs in a sample before and after the TOP assay treatment, a concentration of oxidizable precursors can be inferred. An increase in the concentration of a particular PFAA post-oxidation indicates the initial presence of one or more of its precursors in the sample. nih.goveurofins.de
For this compound, a compound belonging to the perfluoroalkane sulfonamide class, the TOP assay targets the N-ethyl sulfonamide functional group for oxidation. Based on research into the oxidation of structurally similar perfluoroalkane sulfonamides, the expected transformation pathway for N-EtPFBSA involves the cleavage of the ethyl group and the sulfonamide bridge. nih.govresearchgate.net This process is anticipated to convert the perfluorobutane sulfonyl group into a perfluorobutanoic acid (PFBA) molecule. This transformation from a C4 sulfonamide precursor to a C4 carboxylic acid terminal product is consistent with findings for other sulfonamide-based precursors. researchgate.net
The efficiency of this conversion, known as the molar yield, can be influenced by several factors, including the sample matrix, the presence of other co-contaminants that may consume the oxidant, and the specific conditions of the assay such as temperature, pH, and reaction time. frontiersin.orgnih.gov Incomplete oxidation is a recognized challenge and can lead to an underestimation of the total precursor content. frontiersin.orgacs.org Conversely, some precursors may generate a variety of PFAAs with different chain lengths, including ultrashort-chain PFAAs that may not be captured by all analytical methods. eurofins.deacs.org
Detailed research findings on the molar yields of various PFAS precursors in the TOP assay provide insight into the effectiveness of this method. While specific data for this compound is not extensively documented, studies on analogous compounds offer valuable comparative data.
Table 1: Molar Conversion Yields of Selected PFAS Precursors in the TOP Assay
| Precursor Compound | Primary Transformation Product(s) | Molar Yield (%) | Reference |
|---|---|---|---|
| N-ethylperfluorooctane sulfonamidoacetic acid (NEtFOSAA) | Perfluorooctanoic acid (PFOA) | 73 - 78 | acs.org |
| ¹³C₈-Perfluorooctane sulfonamide (¹³C₈-FOSA) | ¹³C₈-Perfluorooctanoic acid (¹³C₈-PFOA) | 99 ± 2 | measurlabs.com |
| 6:2 Fluorotelomer sulfonate (6:2 FTS) | Perfluorohexanoic acid (PFHxA), Perfluoropentanoic acid (PFPeA), Perfluorobutanoic acid (PFBA) | Total ~70 | eurofins.de |
This table is interactive. Click on the headers to sort the data.
The data illustrates that while some precursors, like FOSA, can be converted with very high efficiency, others yield a mixture of PFCAs with varying molar yields. The transformation of NEtFOSAA to PFOA suggests a similar high-efficiency conversion can be expected for N-EtPFBSA to PFBA, although empirical studies are needed for confirmation. The TOP assay, therefore, serves as a critical methodology for assessing the total potential PFAS burden that may arise from the transformation of precursors like this compound in the environment. nih.gov
Environmental Transport and Partitioning Mechanisms of N Ethylperfluorobutanesulfonamide
Atmospheric Transport Modeling and Long-Range Transport Potential
Volatile precursor compounds are known to undergo atmospheric transport and subsequent degradation to form more persistent PFAS in remote regions. diva-portal.org Given that N-EtPFBS is a sulfonamide, it may act as a precursor to other perfluorinated compounds. The transport and fate of PFAS in the atmosphere are governed by processes such as partitioning between the gas and aerosol phases, dissolution in cloud droplets, and wet and dry deposition. aecom.com
Models like the Community Multiscale Air Quality (CMAQ) model have been adapted to simulate the transport and fate of various PFAS. epa.govepa.gov These models incorporate species-specific physicochemical properties to predict partitioning and deposition. For instance, Ramboll has developed a three-dimensional model to evaluate the long-range transport of PFAS and their precursors, highlighting the importance of atmospheric reactions in their distribution. ramboll.com The low vapor pressure and high water solubility of many PFAS limit their transfer from water to air, but they can be transported in both gas and particle phases. aecom.com Deposition is often slow during dry periods but can be rapid during precipitation events. aecom.com
The atmospheric residence time is a critical parameter for assessing long-range transport potential. While specific data for N-EtPFBS is lacking, research on other organic pollutants indicates that substances with longer atmospheric half-lives have a greater potential for transport to remote areas. diva-portal.org
Water-Sediment and Water-Soil Partitioning Behavior
The partitioning of N-EtPFBS between water and solid phases like sediment and soil is a critical process that influences its mobility and bioavailability. This behavior is largely governed by the compound's chemical structure and the properties of the surrounding environmental media.
For perfluorinated compounds, sorption to sediments and soils is significantly influenced by the organic carbon content of the solid phase. acs.org The organic carbon-normalized partition coefficient (Koc) is a key parameter used to describe this partitioning. Generally, PFAS with longer perfluorocarbon chains exhibit stronger sorption. acs.org While specific Koc values for N-EtPFBS are not available, its computed XLogP3 value of 2.9 suggests a moderate tendency to partition to organic carbon. nih.gov
Studies on other perfluoroalkane sulfonamides (FASAs) have shown that they can exist in protonated forms at environmentally relevant pH levels, which affects their sorption behavior. acs.org The sorption of FASAs to soil and sediment is a key factor in their transport to surface and groundwater. acs.org Research on a range of PFAS has demonstrated that multiple soil properties, not just organic carbon, influence sorption, and these effects differ for anionic, nonionic, and zwitterionic PFAS. acs.orgepa.gov For instance, soil–water partitioning coefficients (log Kd values) for various PFAS have been shown to be chain-length-dependent and are significantly related to molecular weight for compounds with a molecular weight greater than 350 g/mol . epa.gov
In a study of a managed urban water body, N-ethyl perfluorooctane (B1214571) sulfonamide (N-EtFOSA), a longer-chain analogue of N-EtPFBS, was found to dominate the particulate PFAS burden in wet samples, indicating its tendency to sorb to suspended solids. nih.govresearchgate.net
Interfacial Exchange Processes (e.g., Air-Water, Soil-Water)
Interfacial exchange processes are fundamental to the movement of N-EtPFBS between different environmental compartments. These processes determine the compound's distribution in the atmosphere, water, and soil.
Air-Water Exchange: The transfer of a chemical between the atmosphere and a water body is described by its Henry's Law constant. Specific data for N-EtPFBS is not available. However, the generally low vapor pressure and high water solubility of many PFAS suggest that the transfer from water to air is limited. aecom.com Despite this, atmospheric transport does occur, indicating that some level of air-water exchange takes place. aecom.com
Soil-Water Exchange: The partitioning of N-EtPFBS between soil and water is a critical determinant of its potential to leach into groundwater. This exchange is influenced by factors such as the soil's organic carbon content, clay mineralogy, and the presence of other contaminants. rjleegroup.com Soils with higher organic carbon content tend to have a greater capacity to adsorb PFAS. rjleegroup.com Adsorption at air-water interfaces within unsaturated soils can also significantly enhance the retention of PFAS. nih.gov The pH of the solution can also play a crucial role by affecting the speciation of the PFAS and the surface charge of the soil particles. acs.orgepa.gov
Sorption and Desorption Dynamics in Environmental Media
The sorption and desorption of N-EtPFBS to environmental media such as soil and sediment dictate its mobility and persistence. These processes are influenced by the chemical's properties and the characteristics of the sorbent material.
Sorption of PFAS to soil and sediment is often linked to the organic carbon content, with hydrophobic interactions playing a significant role. acs.org For perfluorinated surfactants, the length of the perfluorocarbon chain is a dominant factor influencing sorption, with each additional CF2 group contributing to a higher distribution coefficient. acs.org As N-EtPFBS has a four-carbon perfluorinated chain, its sorption is expected to be less pronounced than that of its longer-chain homologues like N-EtFOSA.
Studies on various PFAS have shown that multiple soil properties, including clay content and the presence of iron oxides, can influence sorption, although organic carbon is often the dominant factor. acs.org The sorption of PFAS can also be affected by solution chemistry, such as pH and the concentration of cations like Ca2+. acs.org Desorption of PFAS from contaminated soils can be a slow process, leading to long-term contamination of water resources. acs.org
Mobility in Aquatic and Terrestrial Systems (e.g., Leaching to Groundwater, Runoff)
The mobility of N-EtPFBS in aquatic and terrestrial systems determines its potential to contaminate groundwater and surface water bodies. This mobility is a function of its partitioning behavior and the hydrological conditions of the environment.
Leaching to Groundwater: The potential for N-EtPFBS to leach from the soil into groundwater is a significant concern. The mobility of PFAS in soil is inversely related to its sorption. rjleegroup.com Compounds that sorb less strongly to soil particles are more likely to be transported downwards with infiltrating water. Given its shorter perfluorocarbon chain, N-EtPFBS is expected to be more mobile and have a higher leaching potential compared to long-chain PFAS. acs.orgmdpi.com The movement of water through the soil profile is a primary driver for the leaching of PFAS. rjleegroup.com
Runoff: Surface runoff during rainfall events can transport PFAS from contaminated soils to nearby water bodies. acs.org The amount of PFAS transported via runoff depends on factors such as rainfall intensity, soil type, and the concentration of PFAS in the soil. acs.org In some cases, leaching may dominate PFAS losses from soil, while in others, particularly with high soil PFAS concentrations or poor drainage, runoff can be the primary transport pathway. acs.orgresearchgate.net Studies have shown that even after initial rainfall events, the desorption and transport of PFAS in both runoff and leachate can persist over several events. acs.org Agricultural runoff is recognized as a significant source of water pollution, and the presence of PFAS in these systems is a growing concern. wef.org
Ecological Exposure and Environmental Concentrations in Biota Non Human
Bioaccumulation and Bioconcentration in Aquatic Organisms (e.g., Fish, Invertebrates)
The bioaccumulation potential of N-ethylperfluorobutanesulfonamide and its transformation products has been observed in various aquatic organisms. While specific data for the parent compound is limited, studies on related perfluoroalkyl sulfonamides (FASAs) provide significant insights. Research has shown that FASA precursors can be more bioaccumulative than their terminal degradation products.
For instance, studies on freshwater recreational fish have detected the presence of N-EtFOSAA, a metabolite of N-ethylperfluorooctanesulfonamide (a longer-chain analogue of EtFBSA), in a high percentage of fish samples, even when concentrations in the surrounding water were below detection limits. This suggests that the parent compounds are taken up by aquatic organisms and subsequently metabolized.
In a study of an avian aquatic-terrestrial food web, the precursor N-EtFOSAA was found to exhibit weak biomagnification from aquatic invertebrates to the livers of tree swallow chicks, with a biomagnification factor ranging from 1.0 to 1.5. researchgate.net This indicates that these compounds can be transferred up the food chain. Aquatic invertebrates, which form the base of many aquatic food webs, play a crucial role in the initial uptake of these contaminants from the environment.
| Organism Type | Compound | Finding |
| Freshwater Fish | N-EtFOSAA (Metabolite) | Detected in ≥84% of fish samples, indicating bioaccumulation. |
| Aquatic Invertebrates | N-EtFOSAA (Metabolite) | Serve as a key entry point for trophic transfer. |
| Tree Swallow Chicks (via aquatic invertebrates) | N-EtFOSAA (Metabolite) | Weak biomagnification observed (BMF: 1.0-1.5). researchgate.net |
This table summarizes the bioaccumulation findings for this compound-related compounds in aquatic organisms.
Accumulation in Terrestrial Flora and Fauna
The uptake and accumulation of this compound have been documented in terrestrial ecosystems, particularly in soil-dwelling organisms and plants.
A significant study investigated the bioaccumulation and transformation of N-ethyl perfluorooctane (B1214571) sulfonamidoethanol (EtFOSE), a compound structurally similar to EtFBSA, in the earthworm Eisenia fetida. The study revealed that earthworms can take up EtFOSE from the soil, and it undergoes biotransformation to various metabolites, including N-ethylperfluorooctane sulfonamide (EtFOSA) and perfluorooctane sulfonate (PFOS). This demonstrates a clear pathway for the entry of these precursor compounds into the terrestrial food web.
Recent research has also explored the phytodegradation and phytotoxicity of N-ethyl perfluorooctane sulfonamidoethanol (N-EtFOSE) in pakchoi (Brassica chinensis L.). researchgate.net This indicates that terrestrial plants can absorb these compounds, presenting another route for their entry into terrestrial food chains.
| Organism | Compound | Key Findings |
| Earthworm (Eisenia fetida) | N-ethyl perfluorooctane sulfonamidoethanol (EtFOSE) | Uptake from soil and biotransformation to metabolites like EtFOSA and PFOS. |
| Pakchoi (Brassica chinensis L.) | N-ethyl perfluorooctane sulfonamidoethanol (N-EtFOSE) | Subject to phytodegradation and exhibits phytotoxicity. researchgate.net |
This table highlights the accumulation and effects of this compound-related compounds in terrestrial organisms.
Trophic Transfer and Food Web Dynamics (non-human)
The movement of this compound and its derivatives through food webs is a critical aspect of its ecological risk. As established in aquatic ecosystems, precursor compounds can be transferred from lower to higher trophic levels.
The aforementioned study on tree swallows provides direct evidence of trophic transfer from aquatic invertebrates to an avian predator. researchgate.net The detection of N-EtFOSAA in chick livers, with a biomagnification factor greater than one, confirms that this compound is not only transferred but also becomes more concentrated at the next trophic level. researchgate.net While this represents weak biomagnification, it underscores the potential for these compounds to move up the food chain.
The accumulation in earthworms also suggests a potential for trophic transfer in terrestrial food webs, as earthworms are a primary food source for many bird and mammal species. The biotransformation of the parent compound within the earthworm means that predators are exposed to a mixture of the original compound and its more persistent degradation products.
Ecotoxicological Assessment in Model Organisms (e.g., Algae, Daphnia, Zebrafish)
The ecotoxicological effects of this compound and its precursors have been investigated in several model organisms, providing insights into its potential to harm aquatic life.
Algae: For the alga Selenastrum capricornutum, a no-effect level of 0.12 mg/L was reported for N-ethyl perfluorooctane sulfonamidoethanol (EtFOSE). For ten other algal species, the 50% effective concentration (EC50) was greater than 100 mg/L, suggesting variable sensitivity among different phytoplankton species.
Daphnia: In the crustacean Daphnia magna, a key species in freshwater ecosystems, the 48-hour acute toxicity (LC50) for N-ethyl perfluorooctane sulfonamidoethanol was found to be greater than 100 mg/L, indicating relatively low acute toxicity to this invertebrate.
Zebrafish: While direct toxicity data for this compound in zebrafish (Danio rerio) is scarce, studies on closely related compounds offer valuable information. Research on perfluorooctanesulfonamide (B106127) (PFOSA), a related sulfonamide, identified it as a potent developmental toxicant in zebrafish embryos. Exposure to PFOSA resulted in increased mortality and developmental abnormalities. This suggests that sulfonamide PFAS, as a class, may pose a risk to the early life stages of fish.
| Model Organism | Compound | Endpoint | Result |
| Selenastrum capricornutum (Alga) | N-ethyl perfluorooctane sulfonamidoethanol (EtFOSE) | No-Effect Level | 0.12 mg/L |
| 10 other Algal Species | N-ethyl perfluorooctane sulfonamidoethanol (EtFOSE) | EC50 | >100 mg/L |
| Daphnia magna (Invertebrate) | N-ethyl perfluorooctane sulfonamidoethanol (EtFOSE) | 48-hour LC50 | >100 mg/L |
| Danio rerio (Zebrafish) Embryo | Perfluorooctanesulfonamide (PFOSA) | Developmental Toxicity | Potent developmental toxicant |
This interactive table presents the ecotoxicological data for this compound and related compounds in model organisms.
Environmental Remediation Strategies for N Ethylperfluorobutanesulfonamide
Adsorption Technologies for Water Treatment
Adsorption is a widely studied and applied technology for the removal of PFAS from water. nih.govnih.gov The process involves the accumulation of PFAS molecules onto the surface of a solid adsorbent material. mdpi.com
Activated carbon, particularly granular activated carbon (GAC), is the most common and well-researched adsorbent for PFAS remediation. nih.gov Its high porosity and large surface area provide ample sites for PFAS to attach. nih.govdigitellinc.com The effectiveness of GAC for PFAS removal can be influenced by several factors, including the type of carbon, the depth of the carbon bed, water flow rate, temperature, and the presence of other organic matter. nih.gov While highly effective for long-chain PFAS like PFOA and PFOS, the efficiency for shorter-chain compounds can be lower. nih.gov
Research into the removal of various PFAS has shown that conventional water treatment methods like coagulation, filtration, and oxidation are largely ineffective. cswab.org However, advanced treatment technologies such as anion exchange resins and GAC have demonstrated successful removal under certain conditions. cswab.org While specific studies focusing exclusively on the adsorption of N-ethylperfluorobutanesulfonamide are limited, data on related sulfonamide precursors exist. For instance, N-EtFOSAA, a primary metabolite of EtFOSA, has been included in studies evaluating treatment technologies, though often as part of a larger suite of PFAS. cswab.orgnih.govacs.org The general principles of PFAS adsorption suggest that activated carbon would be a viable technology for removing EtFOSA from water, with its effectiveness being dependent on its specific chemical properties relative to other PFAS.
Novel adsorbents are also being developed to enhance PFAS removal. These include biochar, which is a carbon-rich material produced from the pyrolysis of biomass, and other engineered materials designed to have a higher affinity for a broader range of PFAS compounds. nih.govgoogle.com
Advanced Oxidation Processes (AOPs) for Degradation in Aqueous Matrices
Advanced Oxidation Processes (AOPs) are treatment methods that rely on the generation of highly reactive radical species, most notably the hydroxyl radical (•OH), to break down persistent organic pollutants. redalyc.orgabpsoil.com These processes are considered promising for the degradation of PFAS, which are resistant to many conventional chemical treatments. redalyc.orgmdpi.com Common AOPs include ozonation, UV/hydrogen peroxide (UV/H₂O₂), photocatalysis, and sonolysis. redalyc.orgmdpi.com
The application of AOPs to PFAS can be complex. While some AOPs can degrade certain PFAS, they can also transform precursor compounds into more stable perfluoroalkyl acids (PFAAs). nih.govacs.org For example, ozonation has been shown to transform some PFAS precursors, potentially leading to an increase in the concentration of compounds like perfluorooctanesulfonic acid (PFOS). nih.govresearchgate.net
Specific research on this compound and its derivatives has shown their susceptibility to certain AOPs. A study on the indirect photolysis of several perfluoroalkanesulfonamides, including N-EtFOSA and its metabolite N-ethyl perfluorooctane (B1214571) sulfonamido acetate (B1210297) (N-EtFOSAA), demonstrated their degradation when initiated by hydroxyl radicals. nih.gov In this study, aqueous solutions containing hydrogen peroxide were irradiated with artificial sunlight, leading to the transformation of these compounds. nih.gov The proposed degradation pathway involves oxidation and N-dealkylation steps, ultimately forming perfluorooctane sulfonamide (FOSA) and perfluorooctanoic acid (PFOA) as terminal products. nih.gov
The table below summarizes the findings of the hydroxyl radical-initiated oxidation of N-EtFOSAA.
Table 1: Indirect Photolysis of N-EtFOSAA
| Parameter | Value | Reference |
|---|---|---|
| Process | Indirect Photolysis (mediated by •OH) | nih.gov |
| Reactant | N-ethyl perfluorooctane sulfonamido acetate (N-EtFOSAA) | nih.gov |
| Bimolecular Reaction Rate Constant with •OH | (1.7 ± 0.7) x 10⁹ M⁻¹s⁻¹ | nih.gov |
| Final Degradation Products | Perfluorooctane sulfonamide (FOSA), Perfluorooctanoic acid (PFOA) | nih.gov |
This interactive table summarizes key findings from a study on the hydroxyl radical-initiated oxidation of N-EtFOSAA.
Novel Remediation Technologies under Development
The challenge of remediating PFAS-contaminated sites has spurred research into a variety of innovative technologies. mdpi.com While many of these are still in the developmental or pilot stage, they offer potential future solutions for compounds like this compound.
Foam fractionation is a separation technology that exploits the surfactant properties of PFAS. mdpi.com By bubbling air through contaminated water, PFAS accumulate in the foam at the surface, which can then be collected and treated. This method serves to concentrate the PFAS from a large volume of water into a smaller, more manageable volume for subsequent destruction. mdpi.com
Nanoremediation involves the use of nanoscale materials to treat contaminated sites. This could include nanoparticles that act as adsorbents with very high surface areas or as catalysts in degradation processes. The development of novel nanomaterials is an active area of research for enhancing the efficiency of PFAS removal. mdpi.com
Electrochemical oxidation is an AOP that uses an electric current to generate powerful oxidizing agents at the surface of an electrode, which then degrade contaminants. redalyc.org This technology has shown promise for the destruction of various PFAS.
Soil washing is a technique that uses a liquid solution, sometimes containing surfactants or co-solvents, to extract contaminants from soil. nih.govplos.org The resulting liquid, now containing the desorbed PFAS, can then be treated using other methods like adsorption or AOPs. This approach is a way to mobilize the contaminants from the solid phase to the aqueous phase for treatment. nih.gov
Phytoremediation uses plants to take up contaminants from soil and water. While the uptake of PFAS by plants has been documented, this method generally requires long time frames and is dependent on plant species and environmental conditions. nih.gov
A particularly novel approach involves the use of plant-based proteins for PFAS removal. Research has shown that proteins derived from hemp (Cannabis sativa L.) can effectively remove PFOS and PFHxS from groundwater, with sorption occurring at hydrophobic sites on the protein. nih.gov This presents a potentially environmentally friendly and effective method for PFAS remediation that could be applicable to a range of these compounds. nih.gov
These emerging technologies, while not yet widely applied specifically for this compound, represent the direction of future research and may eventually provide more effective and sustainable solutions for the remediation of PFAS-contaminated media. mdpi.com
Research Gaps and Future Directions in N Ethylperfluorobutanesulfonamide Studies
Unidentified Precursors and Transformation Pathways
A significant challenge in understanding the environmental burden of EtFBSA lies in identifying its precursor compounds and the pathways through which they transform. While EtFBSA itself is a known compound, it can also be a terminal degradation product of larger, more complex fluorinated molecules. These precursor compounds can be present in commercial mixtures and environmental samples, slowly degrading over time to form EtFBSA and other perfluoroalkyl sulfonamides.
The "total oxidizable precursor (TOP)" assay is a valuable tool in this context, as it can help quantify the potential for perfluorinated alkyl acids (PFAAs) to form from precursors present in a sample. However, this method does not identify the specific precursor molecules. Future research should focus on developing and applying analytical techniques that can identify and quantify these unknown precursors. This will allow for a more accurate assessment of the total environmental load of compounds that can lead to the formation of EtFBSA. Understanding these transformation pathways is essential for predicting future environmental concentrations and for developing effective remediation strategies.
Long-Term Environmental Monitoring and Trend Analysis
Systematic and long-term environmental monitoring is critical for understanding the temporal and spatial trends of EtFBSA in various environmental compartments. While some studies have included EtFBSA in their analyses of PFAS, there is a need for more consistent and widespread monitoring. Long-term data from diverse matrices such as water, soil, sediment, and biota are necessary to evaluate the effectiveness of regulations and to identify emerging areas of concern.
Environmental specimen banks, which archive biological samples over many years, offer a unique opportunity for retrospective trend analysis. Analyzing these archived samples can provide valuable insights into how the environmental concentrations of EtFBSA and its precursors have changed over time. For instance, studies on other PFAS have shown that while concentrations of some legacy compounds like perfluorooctanesulfonic acid (PFOS) have decreased in certain areas due to regulations, their shorter-chain replacements and associated precursors may be on the rise. nih.gov Continuous monitoring will be essential to track these shifts and to understand the long-term environmental fate of EtFBSA.
Refinement of Analytical Methods for Ultra-Trace Level Detection
The accurate quantification of EtFBSA in environmental samples is often challenging due to its low concentrations, which can be at the ultra-trace level (parts per trillion or even lower). This necessitates the development and refinement of highly sensitive and selective analytical methods. Current methods, typically based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are powerful but can be subject to matrix effects and interferences from other co-existing compounds.
Future research should focus on improving extraction and clean-up procedures to minimize these interferences and enhance the recovery of EtFBSA from complex environmental matrices. Furthermore, the development of novel analytical techniques, such as high-resolution mass spectrometry (HRMS), can provide greater confidence in the identification and quantification of EtFBSA and its transformation products. The availability of certified reference materials and the organization of inter-laboratory comparison studies are also crucial for ensuring the quality and comparability of monitoring data.
Mechanistic Understanding of Environmental Interactions at the Molecular Level
To accurately predict the environmental fate and transport of EtFBSA, a fundamental understanding of its interactions with environmental components at the molecular level is required. This includes studying its adsorption-desorption behavior on different types of soils, sediments, and organic matter. The molecular structure of EtFBSA, with its polar sulfonamide group and non-polar perfluorinated chain, governs these interactions.
Computational modeling techniques, such as quantum chemical calculations and molecular dynamics simulations, can provide valuable insights into the mechanisms of these interactions. These models can help to predict how EtFBSA will partition between different environmental phases and how its mobility will be affected by factors such as pH, ionic strength, and the presence of other organic and inorganic compounds. Experimental studies, such as batch sorption experiments and column studies, are needed to validate the predictions of these models. A deeper mechanistic understanding will improve the accuracy of environmental fate and transport models for EtFBSA.
Integrated Modeling for Comprehensive Environmental Assessment
To achieve a holistic understanding of the environmental risks posed by EtFBSA, it is essential to develop integrated environmental models. These models should combine information on sources, transport, fate, and exposure pathways to predict environmental concentrations and potential human and ecological exposures. Such models can help to identify key exposure pathways and to assess the potential effectiveness of different management strategies.
These comprehensive models should incorporate data from long-term monitoring programs, information on precursor transformation pathways, and a mechanistic understanding of environmental interactions. By integrating these different lines of evidence, it is possible to develop a more complete picture of the environmental lifecycle of EtFBSA. This will enable more informed decision-making regarding the regulation and management of this and other PFAS compounds. The development and application of such integrated models represent a critical future direction for the environmental assessment of N-ethylperfluorobutanesulfonamide.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-ethylperfluorobutanesulfonamide, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via electrochemical fluorination of n-butyl mercaptan followed by sulfonamide derivatization. Key steps include fluorosulfonate formation and alkylation with ethylamine. Purity validation requires GC-MS for volatile byproduct detection and 1H/19F/13C NMR to confirm structural integrity. Deuterium-labeled analogs (e.g., for tracer studies) are synthesized using deuterated ethylamine .
- Table: Key Analytical Parameters
| Technique | Purpose | Critical Parameters |
|---|---|---|
| GC-MS | Purity | Column: DB-5MS; Temp. gradient: 50–300°C |
| 19F NMR | Structural confirmation | δ -80 to -85 ppm (CF3 groups) |
Q. How can environmental samples be analyzed for this compound contamination?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS ) with isotope dilution is preferred. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. Matrix effects (e.g., in wastewater) require calibration with deuterated internal standards .
Q. What safety protocols are critical during experimental handling?
- Methodological Answer : Use fume hoods for aerosol prevention, nitrile gloves , and polypropylene lab coats. Waste must be segregated and treated by licensed facilities due to PFAS persistence. Acute toxicity (oral LD50 ~500 mg/kg) necessitates emergency protocols for spills or exposure .
Advanced Research Questions
Q. How do reaction mechanisms differ between this compound and its longer-chain analogs (e.g., C8 derivatives)?
- Methodological Answer : Shorter chains (C4) exhibit faster degradation kinetics in hydroxyl radical (•OH) reactions. Use pulse radiolysis or laser flash photolysis to measure rate constants. Computational modeling (e.g., DFT) predicts bond dissociation energies, revealing C4’s lower environmental persistence compared to C8 .
Q. What strategies resolve discrepancies in toxicological data across in vitro and in vivo studies?
- Methodological Answer : Cross-validate using physiologically based pharmacokinetic (PBPK) models to account for species-specific metabolic differences. For in vitro assays (e.g., hepatotoxicity), compare results across cell lines (e.g., HepG2 vs. primary hepatocytes) and normalize to protein content to mitigate false positives .
Q. How can isotopic labeling improve fate-and-transport studies of this compound?
- Methodological Answer : Synthesize deuterium- or 13C-labeled analogs to track bioaccumulation in model organisms (e.g., zebrafish). Use high-resolution mass spectrometry (HRMS) to distinguish labeled compounds from background PFAS. Field studies should pair labeled tracers with passive samplers to quantify spatial distribution .
Data Contradiction Analysis
Q. Why do some studies report higher bioaccumulation factors (BAFs) for this compound than others?
- Methodological Answer : Variability arises from differences in exposure matrices (e.g., sediment vs. water) and organism lipid content. Standardize BAF calculations using lipid-normalized concentrations and control for pH (affects ionization and bioavailability). Meta-analyses should weight studies by analytical rigor (e.g., QA/QC protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
